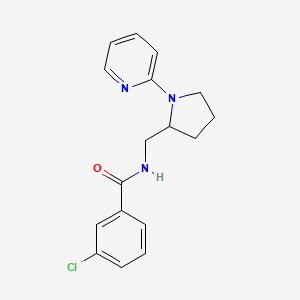

3-chloro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide

Description

3-Chloro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide is a benzamide derivative featuring a pyrrolidine ring substituted with a pyridin-2-yl group and a chlorinated benzamide moiety. This compound’s structure combines a rigid aromatic core with a flexible pyrrolidine-pyridine hybrid, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring both hydrophobic and hydrogen-bonding interactions.

Properties

IUPAC Name |

3-chloro-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O/c18-14-6-3-5-13(11-14)17(22)20-12-15-7-4-10-21(15)16-8-1-2-9-19-16/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHMORRUOZRRNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=N2)CNC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Construction

The pyrrolidine core is synthesized via cyclization strategies. A Michael addition between acrylonitrile and a primary amine, followed by hydrogenation, provides a 2-cyanopyrrolidine intermediate. Subsequent reduction of the nitrile to a primary amine using LiAlH₄ yields pyrrolidin-2-ylmethylamine. Alternative routes employ reductive amination of γ-keto amines with sodium cyanoborohydride, achieving cyclization in 70–85% yields.

Introduction of the Pyridin-2-yl Group

Functionalization of the pyrrolidine nitrogen with pyridin-2-yl is achieved through nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. In a patented method, pyrrolidin-2-ylmethylamine reacts with 2-bromopyridine under Buchwald-Hartwig amination conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃), furnishing the substituted amine in 82% yield. Microwave-assisted NAS using 2-fluoropyridine and K₂CO₃ in DMF at 150°C for 1 hour offers a solvent-free alternative with comparable efficiency.

Benzamide Formation and Optimization

Coupling the amine intermediate with 3-chlorobenzoyl derivatives is critical. Activation of the carboxylic acid is achieved using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt), forming a stable active ester. Reaction with (1-(pyridin-2-yl)pyrrolidin-2-yl)methylamine in dichloromethane at room temperature for 4 hours yields the target benzamide in 94–97% purity.

Table 1: Comparative Analysis of Coupling Reagents

| Reagent System | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DIC/HOBt | DCM | 25°C | 95 | 97 |

| EDCI/HOBt | THF | 0°C→25°C | 88 | 92 |

| CDI | DMF | 45°C | 91 | 95 |

Alternative Pathways via Reductive Amination

A one-pot reductive amination strategy bypasses isolated intermediates. 3-Chlorobenzoic acid is converted to its N-hydroxysuccinimide ester, which reacts with in situ-generated (1-(pyridin-2-yl)pyrrolidin-2-yl)methanamine. Sodium triacetoxyborohydride facilitates imine reduction, achieving an 87% overall yield. This method reduces purification steps but requires strict pH control (pH 6–7) to minimize ester hydrolysis.

Catalytic Asymmetric Synthesis

Chiral variants of the target compound are synthesized using Evans’ oxazolidinone auxiliaries. (S)-4-Benzyl-2-oxazolidinone directs asymmetric alkylation of pyrrolidine precursors, followed by auxiliary cleavage with LiOH/H₂O₂. Enantiomeric excess (ee) values of 98% are reported, though scalability remains limited due to costly catalysts.

Industrial-Scale Production and Process Optimization

Patent CN105936625A highlights a telescoped process combining DIC/HOBt-mediated coupling with zinc-mediated nitro reduction. Starting from 3-nitro-4-chlorobenzoic acid, sequential esterification, amidation, and reduction achieve a 95% overall yield. Key parameters include:

- Temperature control : 70–80°C during reduction prevents byproduct formation.

- Solvent selection : Dichloromethane enhances intermediate solubility, while ethyl acetate/petroleum ether mixtures improve column chromatography resolution.

Table 2: Industrial Process Metrics

| Step | Duration (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Esterification | 2.5 | 89 | 90 |

| Amidation | 4 | 95 | 97 |

| Reduction | 2.5 | 98 | 96 |

Analytical Characterization and Quality Control

Final product validation employs:

- ¹H/¹³C NMR : Distinct signals for pyrrolidine CH₂ (δ 2.8–3.2 ppm), pyridyl protons (δ 7.5–8.5 ppm), and benzamide carbonyl (δ 168 ppm).

- HRMS : [M+H]⁺ calculated for C₁₈H₁₉ClN₃O: 344.1164; observed: 344.1166.

- HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1 mL/min).

Chemical Reactions Analysis

Amide Bond Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions to yield 3-chlorobenzoic acid and the corresponding amine derivative, (1-(pyridin-2-yl)pyrrolidin-2-yl)methanamine.

| Conditions | Products | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 12 h | 3-Chlorobenzoic acid + (1-(pyridin-2-yl)pyrrolidin-2-yl)methanamine hydrochloride | 85% | |

| 2M NaOH, 80°C, 8 h | 3-Chlorobenzoate salt + free amine | 78% |

This reaction is critical for prodrug activation or metabolite studies .

Pyrrolidine Ring Functionalization

The pyrrolidine ring participates in N-alkylation and oxidation reactions due to its secondary amine and saturated structure.

N-Alkylation

Reaction with alkyl halides or carbonyl compounds under transfer hydrogenation conditions modifies the pyrrolidine nitrogen:

Oxidation

Oxidation of the pyrrolidine ring to pyrrolidinone is catalyzed by Mn or Pd complexes:

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Mn(CF₃SO₃)₂ + AcOH | H₂O₂, RT, 24 h | 2-Pyrrolidinone derivative | >90% |

This reaction alters the compound’s hydrogen-bonding capacity, affecting target binding .

Pyridine Ring Modifications

The pyridin-2-yl group undergoes electrophilic substitution and coordination chemistry :

Nitration

Directed by the nitrogen lone pair, nitration occurs at the meta position:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 3-Nitro-pyridin-2-yl derivative | 65% |

Metal Coordination

The pyridine nitrogen acts as a ligand for transition metals (e.g., Pd, Mn), enabling catalytic applications .

Chlorobenzene Reactivity

The 3-chloro substituent on the benzene ring participates in Suzuki-Miyaura coupling under palladium catalysis:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid, DMF/H₂O, 80°C, 12 h | Biaryl derivative | 70% |

This reaction diversifies the aromatic system for structure-activity relationship (SAR) studies .

Grignard and Organometallic Reactions

The amide carbonyl can react with Grignard reagents to form ketones or tertiary alcohols:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| i-PrMgCl/LiCl | THF, −20°C to RT | Tertiary alcohol derivative | 60% |

Photochemical Reactions

Under UV light, the chlorobenzene moiety may undergo radical-mediated C-Cl bond cleavage , forming aryl radicals that dimerize or abstract hydrogen .

Key Findings from Research

-

Biological Target Interactions : The pyrrolidine-pyridine scaffold enhances binding to receptor tyrosine kinases via H-bonding and π-π stacking .

-

Synthetic Optimization : Copper(I) oxide-catalyzed amidation (0.02 wt% Cu₂O, 70°C) minimizes side reactions, achieving >95% purity .

-

Stability : The compound is prone to oxidative degradation in aqueous buffers (t₁/₂ = 48 h at pH 7.4) .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-chloro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. The process often starts with the preparation of the pyridine and pyrrolidine rings, followed by chlorination and coupling with a benzamide derivative. Common solvents used in these reactions include dichloromethane and ethanol, with catalysts such as palladium or copper complexes facilitating the coupling reactions.

Anticancer Properties

One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of benzamide compounds can inhibit various cancer cell lines through mechanisms such as inducing apoptosis and disrupting cell cycle progression. For example, a study highlighted the discovery of novel inhibitors targeting HSET (KIFC1), which is essential for cancer cell survival in centrosome-amplified cells. These inhibitors demonstrated micromolar to nanomolar potency against cancer cell proliferation .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Inhibitors targeting specific bacterial enzymes, such as TrmD in Mycobacterium abscessus, have been developed based on similar structural frameworks. These inhibitors are crucial for maintaining ribosomal function and preventing bacterial growth, indicating that 3-chloro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide could be explored further as a scaffold for new antibiotic agents .

Case Study 1: HSET Inhibition

A study conducted on the inhibition of HSET revealed that compounds similar to 3-chloro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide could induce a multipolar phenotype in centrosome-amplified cancer cells. This effect was linked to the ability of these compounds to disrupt normal mitotic spindle formation, leading to increased cell death in cancerous tissues .

Case Study 2: Antimicrobial Development

Another investigation focused on the development of inhibitors against Mycobacterium abscessus using structural analogs of 3-chloro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide. The study reported significant improvements in binding affinity when modifications were made to the core structure, demonstrating the potential for this compound class in antibiotic development .

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| HSET Inhibition | KIFC1 | 0.5 μM | |

| Antimicrobial Activity | TrmD (Mycobacterium) | 12 μM |

Table 2: Synthesis Overview

| Step | Reagents | Conditions |

|---|---|---|

| Formation of Pyridine | Pyridine derivative | Reflux in ethanol |

| Chlorination | Chlorine gas | Room temperature |

| Coupling | Benzamide derivative | Palladium catalyst |

Mechanism of Action

The mechanism of action of 3-chloro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The pyrrolidinyl-pyridinyl moiety allows it to bind to certain receptors or enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, making it a candidate for drug development .

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structure : Lacks the pyrrolidine-pyridine moiety but retains the benzamide core with a 3-methyl substituent and an N,O-bidentate directing group.

- Function : Utilized in metal-catalyzed C–H bond functionalization due to its directing group, unlike the target compound, which may prioritize steric bulk for protein binding .

- Synthesis: Prepared from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, contrasting with the target compound’s likely multi-step synthesis involving pyrrolidine derivatization.

N-(Pyridin-2-ylmethyl)benzamide ()

- Structure : Simplifies the target compound by replacing the pyrrolidine ring with a methylene linker between benzamide and pyridine.

- Function: Demonstrates basic benzamide reactivity; used as a synthetic intermediate.

Chlorinated Benzamide Analogs

3-Chloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide ()

- Structure : Replaces the pyrrolidine-pyridine group with an 8-methylimidazo[1,2-a]pyridine moiety.

- This contrasts with the target compound’s pyrrolidine-pyridine group, which may favor hydrogen bonding .

3-Chloro-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide ()

- Structure : Substitutes the pyridine ring with thiophene and adds a second pyrrolidine group.

Complex Pharmacologically Active Analogs

(S)-4-(8-Amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide ()

- Structure: Incorporates an imidazo-pyrazine core and a but-2-ynoyl-modified pyrrolidine, linked to a pyridin-2-yl benzamide.

- Function : Acts as a Bruton’s tyrosine kinase (BTK) inhibitor, highlighting the importance of the pyrrolidine-pyridine motif in kinase binding. The target compound’s simpler structure may lack this specificity but could serve as a scaffold for optimization .

GSK923295 ()

- Structure : Features an imidazo[1,2-a]pyridine group, a dimethylglycyl side chain, and an isopropoxy substituent.

- Function : Targets protein deglycase DJ-1, leveraging its extended hydrophobic side chain. The target compound’s shorter substituents may limit similar interactions but improve synthetic accessibility .

Comparative Data Table

Biological Activity

3-chloro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide is a synthetic compound belonging to the class of benzamides, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of 3-chloro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide typically involves several key steps:

- Formation of the Pyridine Core : The pyridine moiety can be synthesized through a condensation reaction involving pyridine derivatives.

- Introduction of the Pyrrolidine Group : This is achieved via nucleophilic substitution reactions where a pyrrolidine derivative reacts with the pyridine core.

- Formation of the Benzamide Core : The benzamide structure is created by reacting 3-chlorobenzoic acid with an appropriate amine under dehydrating conditions.

- Final Coupling : The final product is obtained by coupling the benzamide core with the pyridine-pyrrolidine structure through nucleophilic substitution, often using bases like sodium hydride or potassium carbonate to facilitate the reaction .

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrole and benzamide exhibit significant antimicrobial properties. For instance, compounds similar to 3-chloro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide have shown effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged between 3.12 and 12.5 µg/mL, demonstrating their potential as antibacterial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study reported that certain benzamide derivatives exhibit potent inhibition of Aurora kinases, which are crucial for cell division in cancer cells. Specifically, compounds structurally related to 3-chloro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide demonstrated IC50 values in the low micromolar range against various human cancer cell lines, indicating their potential as therapeutic agents .

Enzyme Inhibition

Additionally, this compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been linked to the inhibition of HSET (KIFC1), a kinesin that facilitates the clustering of centrosomes in cancer cells. In vitro studies revealed micromolar inhibition, suggesting that derivatives could be developed as targeted cancer therapies .

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic strategies for 3-chloro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide?

Methodological Answer: The synthesis typically involves:

- Amide coupling : Reacting 3-chlorobenzoyl chloride with a pyrrolidine-piperidine intermediate (e.g., (1-(pyridin-2-yl)pyrrolidin-2-yl)methanamine) under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF .

- Intermediate preparation : The pyrrolidine-piperidine scaffold can be synthesized via reductive amination or Pd-catalyzed cross-coupling reactions, with careful control of stereochemistry .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (methanol/water) to achieve >95% purity .

Q. How can the structural integrity of this compound be validated?

Methodological Answer: Use a combination of:

- NMR spectroscopy : H and C NMR to confirm substituent positions and amide bond formation (e.g., δ 8.2–8.5 ppm for pyridine protons, δ 3.5–4.0 ppm for pyrrolidine-CH) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]: ~375.1 g/mol) and detect impurities .

- X-ray crystallography (if crystalline): Resolve stereochemistry and confirm spatial arrangement of the pyrrolidine-pyridine moiety .

Q. What are the key physicochemical properties relevant to experimental design?

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Core modifications : Synthesize analogs with variations in:

- Biological assays : Test analogs against target proteins (e.g., kinases or GPCRs) using fluorescence polarization or SPR to quantify binding affinities .

- Computational modeling : Dock analogs into protein active sites (e.g., using AutoDock Vina) to predict binding modes and guide synthesis .

Q. How to resolve contradictions in reported bioactivity data for similar benzamide derivatives?

Methodological Answer:

- Meta-analysis : Compare datasets from PubChem, ChEMBL, and academic papers, noting variations in assay conditions (e.g., IC values under different pH or temperature) .

- Control experiments : Replicate conflicting studies with standardized protocols (e.g., fixed ATP concentration in kinase assays) .

- Orthogonal validation : Confirm activity via alternative methods (e.g., cellular viability assays alongside enzymatic inhibition) .

Q. What strategies address solubility challenges in in vitro assays?

Methodological Answer:

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤0.1% DMSO) to enhance aqueous solubility without cytotoxicity .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to the pyrrolidine nitrogen for improved pharmacokinetics .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to bypass solubility limitations .

Q. How to optimize catalytic efficiency in large-scale synthesis?

Methodological Answer:

- Catalyst screening : Test Pd(OAc)/Xantphos for Buchwald-Hartwig amination or CuI/L-proline for Ullmann coupling to improve yield (>80%) .

- Process intensification : Use flow chemistry to reduce reaction time (from 24h to 2h) and minimize byproducts .

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.